N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid
Overview
Description
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid (NPDPA) is a synthetic organic compound that is widely used in the scientific research field. It is a pyrazole derivative with a phenyl group attached to the nitrogen atom of the pyrazole ring. NPDPA is a versatile compound that has a wide range of applications in various scientific research fields, including biochemistry, physiology, and pharmacology. It has been used to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used to study the mechanism of action of drugs and their effects on the body.
Scientific Research Applications
Fluorescence Properties
The compound, being a derivative of 1,3,5-trisubstituted-1H-pyrazoles, exhibits fluorescence properties . It can change color from orange-red to cyan in different solvents when an electron withdrawing group is attached to acetophenone . This makes it useful in the development of photoluminescent and photorefractive materials .
Metal Ion Detection
The compound can serve as a metal ion fluorescent probe, showing excellent selectivity for Ag+ detection . This makes it a potential tool in analytical chemistry for the detection and quantification of silver ions .
Antioxidant Activity
Pyrazoline derivatives, including this compound, have shown antioxidant potential . They can neutralize free radicals and reactive oxygen species (ROS), which are linked to various diseases .
Anti-Inflammatory Activity
The compound has demonstrated anti-inflammatory activity . For instance, one of the synthesized derivatives exhibited potent anti-inflammatory activity with an IC50 value of 0.03 µmol/ml, compared to the standard ibuprofen, which showed an IC50 value of 0.11 µmol/ml .
Antimicrobial Activity
The compound has shown antimicrobial potential, particularly against P. aeruginosa . This suggests its potential use in the development of new antimicrobial agents .
Antidepressant Activity
Pyrazoline derivatives have been used in certain antidepressants . This suggests that the compound could potentially be used in the development of new antidepressant drugs .
Antitumor Activity
Pyrazoline derivatives have shown antitumor activities . This suggests that the compound could potentially be used in cancer treatment .
Textile Industry
Triarylpyrazoline compounds, including this compound, have been used as fluorescent whitening agents in the textile industry . This suggests its potential use in enhancing the appearance of textiles .
properties
IUPAC Name |
2-[(2-phenyl-3,4-dihydropyrazol-5-yl)carbamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-16(13-8-4-5-9-14(13)17(22)23)18-15-10-11-20(19-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,23)(H,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTVALCREXQEBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1NC(=O)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354421 | |
Record name | 2-[(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)carbamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665353 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid | |
CAS RN |
304661-57-2 | |
Record name | 2-[(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)carbamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.